![molecular formula C17H20O4 B14366520 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene CAS No. 90293-77-9](/img/structure/B14366520.png)
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of two methoxy groups and a 2-(2-methoxyphenoxy)ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene typically involves the reaction of 1,2-dimethoxybenzene with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Scientific Research Applications
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.
Comparison with Similar Compounds
Similar Compounds
Methyleugenol: Benzene, 1,2-dimethoxy-4-(2-propenyl)-
4-Ethyl-1,2-dimethoxybenzene: Benzene, 1,2-dimethoxy-4-ethyl
Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Stereoisomers include (E)-Methyl isoeugenol
Uniqueness
1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and 2-(2-methoxyphenoxy)ethyl groups makes it a valuable compound for various research applications, distinguishing it from other similar aromatic ethers.
Properties
CAS No. |
90293-77-9 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1,2-dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-6-4-5-7-16(14)21-11-10-13-8-9-15(19-2)17(12-13)20-3/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
DWKHTEQEQMUOIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


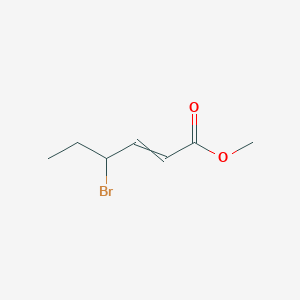
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
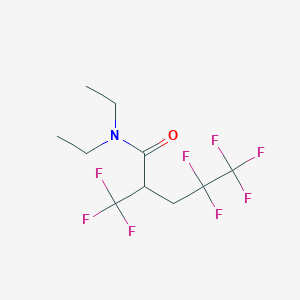
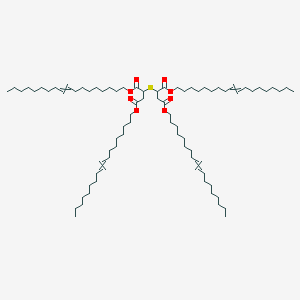
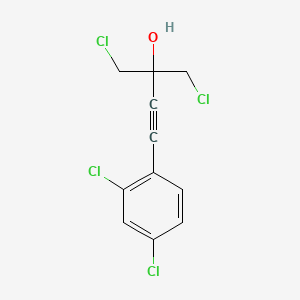
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
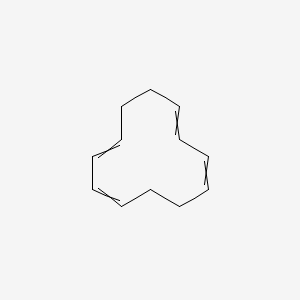
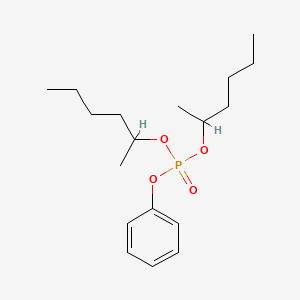
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)

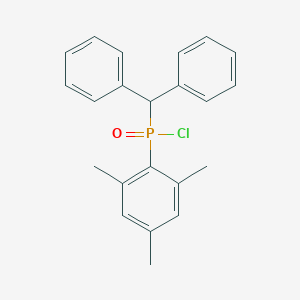
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
diphenylsilane](/img/structure/B14366539.png)
